molecular formula C12H17Cl2N3O B1459330 [1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride CAS No. 1426291-42-0

[1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride

Cat. No. B1459330
CAS RN: 1426291-42-0
M. Wt: 290.19 g/mol
InChI Key: SIJZCLGXMLSUHG-UHFFFAOYSA-N
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Description

[1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride, also known as 4-MeO-2-IEA, is a chemical compound that belongs to the family of imidazole derivatives. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus. The TAAR1 receptor is involved in the regulation of various physiological and behavioral functions, such as mood, cognition, reward, and locomotion.

Mechanism Of Action

The mechanism of action of [1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride involves the activation of the TAAR1 receptor, which is coupled to the Gαs protein and stimulates the production of cyclic AMP (cAMP) in the cell. The increase in cAMP levels can activate various downstream signaling pathways, such as the protein kinase A (PKA) pathway, which can regulate various physiological functions.
Biochemical and Physiological Effects:
The activation of the TAAR1 receptor by [1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride can produce various biochemical and physiological effects, such as:
1. Increased Dopamine Release: TAAR1 receptor activation can stimulate the release of dopamine in various regions of the brain, such as the prefrontal cortex and striatum, which can regulate reward and motivation.
2. Regulation of Serotonin and Noradrenaline: The TAAR1 receptor can also regulate the release of serotonin and noradrenaline, which are neurotransmitters that are involved in the regulation of mood and behavior.
3. Modulation of Inflammatory Responses: Studies have suggested that TAAR1 receptor activation can modulate the immune response and reduce inflammation, suggesting that this compound may have potential therapeutic applications for inflammatory disorders.

Advantages And Limitations For Lab Experiments

The advantages of using [1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride in lab experiments include its high potency and selectivity for the TAAR1 receptor, which can allow for precise and specific modulation of this receptor. However, the limitations of using this compound include its potential toxicity and side effects, as well as the need for careful dosing and administration to avoid confounding results.

Future Directions

Some of the future directions for research on [1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride include:
1. Development of Therapeutic Applications: Further research is needed to investigate the potential therapeutic applications of this compound for various disorders, such as mood and anxiety disorders, addiction, and metabolic disorders.
2. Identification of Novel TAAR1 Agonists: The development of novel TAAR1 agonists with improved potency, selectivity, and safety profiles may lead to the discovery of new therapeutic agents for various disorders.
3. Investigation of Downstream Signaling Pathways: Further research is needed to investigate the downstream signaling pathways that are activated by TAAR1 receptor activation, and how these pathways regulate various physiological functions.
Conclusion:
In conclusion, [1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride is a potent and selective agonist of the TAAR1 receptor, which has been used in various scientific research studies to investigate the role of TAAR1 receptor activation in the regulation of behavior and physiology. Further research is needed to investigate the potential therapeutic applications of this compound, and to identify novel TAAR1 agonists with improved potency, selectivity, and safety profiles.

Scientific Research Applications

[1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride has been used in various scientific research studies to investigate the role of TAAR1 receptor activation in the regulation of behavior and physiology. Some of the research applications include:
1. Mood and Anxiety Disorders: Studies have shown that TAAR1 receptor activation by [1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride can produce anxiolytic and antidepressant effects in animal models, suggesting that this compound may have potential therapeutic applications for mood and anxiety disorders.
2. Drug Addiction: The TAAR1 receptor has been implicated in the regulation of drug addiction, and studies have shown that [1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride can reduce drug-seeking behavior and prevent relapse in animal models of addiction.
3. Metabolic Disorders: TAAR1 receptor activation has been shown to regulate glucose and lipid metabolism, and studies have suggested that [1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride may have potential therapeutic applications for metabolic disorders such as diabetes and obesity.

properties

IUPAC Name

1-[5-(4-methoxyphenyl)-1H-imidazol-2-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.2ClH/c1-8(13)12-14-7-11(15-12)9-3-5-10(16-2)6-4-9;;/h3-8H,13H2,1-2H3,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJZCLGXMLSUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(N1)C2=CC=C(C=C2)OC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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